molecular formula C19H20ClFN2 B194704 11-Fluoro Desloratadine CAS No. 298220-99-2

11-Fluoro Desloratadine

Cat. No.: B194704
CAS No.: 298220-99-2
M. Wt: 330.8 g/mol
InChI Key: UTRNCHWURQHTSN-UHFFFAOYSA-N
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Description

Contextualization within Antihistamine Chemistry and Metabolism

11-Fluoro Desloratadine (B1670295) is structurally a derivative of desloratadine, a second-generation H1-antihistamine. musechem.com Desloratadine itself is the major active metabolite of loratadine (B1675096), another popular non-sedating antihistamine used for the treatment of allergies. pharmaffiliates.com The core chemical structure of these compounds is a tricyclic framework. pharmaffiliates.com 11-Fluoro Desloratadine is distinguished by the presence of a fluorine atom at the 11th position of the dihydro-benzo musechem.comsigmaaldrich.comcyclohepta[1,2-b]pyridine ring system. synzeal.comnih.gov This structural modification, while seemingly minor, has significant implications for its chemical properties and its role in pharmaceutical analysis and quality control.

The metabolism of loratadine is extensive and primarily occurs in the liver, involving cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, to form desloratadine. Further metabolism of desloratadine can occur, and it is within these complex metabolic pathways that fluorinated metabolites can be formed.

Significance as a Metabolite and Impurity of Loratadine/Desloratadine

The significance of this compound in pharmaceutical science is twofold: it is recognized as a metabolite of loratadine and as a critical process-related impurity in the synthesis and formulation of desloratadine.

This compound has been identified as a metabolite of loratadine. biosynth.com The metabolic transformation of loratadine is a complex process, and the formation of various metabolites, including fluorinated derivatives, is a subject of ongoing research. The presence of this compound has been detected in breast milk, which is attributed to either incomplete metabolism or passive transfer. biosynth.com

In the context of pharmaceutical manufacturing, this compound is primarily known as "Desloratadine EP Impurity A" according to the European Pharmacopoeia. synzeal.comlgcstandards.com Impurities in active pharmaceutical ingredients (APIs) are a major concern for regulatory bodies as they can potentially affect the safety and efficacy of the final drug product. Therefore, the identification, characterization, and control of such impurities are critical aspects of drug development and manufacturing. synzeal.com

The presence of this compound as an impurity can arise during the chemical synthesis of desloratadine. biosynth.com Its monitoring and control are essential for ensuring the quality and purity of the final desloratadine product. synzeal.com As a result, it serves as a crucial reference standard in analytical chemistry for the development and validation of methods, such as High-Performance Liquid Chromatography (HPLC), to quantify impurity levels in desloratadine. biosynth.comlgcstandards.com

Table 1: Chemical Identification of this compound

Identifier Value Source
Chemical Name 8-Chloro-11-fluoro-6,11-dihydro-11-(4-piperidinyl)-5H-benzo musechem.comsigmaaldrich.comcyclohepta[1,2-b]pyridine nih.govbiosynth.comscbt.com
Synonyms Desloratadine impurity A, 11-Fluoro Dihydrodesloratadine, Fluoro Desloratadine pharmaffiliates.comsynzeal.combiosynth.compharmaceresearch.com
CAS Number 298220-99-2 pharmaffiliates.comsynzeal.combiosynth.comlgcstandards.comscbt.compharmaffiliates.comsigmaaldrich.com
Molecular Formula C₁₉H₂₀ClFN₂ pharmaffiliates.comsigmaaldrich.combiosynth.comlgcstandards.comscbt.compharmaceresearch.com
Molecular Weight 330.83 g/mol pharmaffiliates.comsigmaaldrich.combiosynth.comlgcstandards.comscbt.com

Historical Overview of its Discovery and Initial Research Characterization

The discovery and characterization of this compound are intrinsically linked to the development and extensive study of loratadine and its active metabolite, desloratadine. As analytical techniques became more sophisticated, the ability to detect and identify minor metabolites and process-related impurities improved.

Initial research focused on understanding the complete metabolic profile of loratadine, which led to the identification of various metabolic byproducts. Subsequently, with the commercial production of desloratadine, the focus shifted to ensuring the purity of the API. This necessitated the synthesis and characterization of potential impurities, including this compound, to be used as reference standards in quality control processes.

Relevance in Pharmaceutical Process Chemistry Research and Development

In pharmaceutical process chemistry, the focus is on developing efficient, scalable, and safe manufacturing processes for APIs. The presence of impurities like this compound presents a challenge that drives research and development in several key areas:

Process Optimization: Research is directed towards understanding the reaction mechanisms that lead to the formation of this compound during the synthesis of desloratadine. This knowledge allows chemists to modify reaction conditions (e.g., temperature, reagents, catalysts) to minimize the formation of this impurity.

Analytical Method Development: The need to detect and quantify this compound at very low levels has spurred the development of highly sensitive and specific analytical methods. These methods are crucial for routine quality control of desloratadine batches and for stability studies of the final drug product.

Reference Standard Synthesis: The synthesis of pure this compound is itself a research objective. biosynth.com A well-characterized reference standard is essential for the accurate quantification of the impurity in desloratadine samples. sigmaaldrich.comsynzeal.com A typical synthesis involves reacting loratadine with a fluorinating agent. biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRNCHWURQHTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431310
Record name 11-Fluoro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298220-99-2
Record name Fluorodesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298220992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Fluoro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORODESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HON4ESD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Approaches and Chemical Derivatization

Synthetic Pathways for 11-Fluoro Desloratadine (B1670295) Generation

The generation of 11-Fluoro Desloratadine primarily involves the introduction of a fluorine atom onto the Desloratadine molecular structure or its precursors.

A common method for synthesizing this compound involves the direct fluorination of a suitable precursor, such as Loratadine (B1675096). biosynth.com One documented strategy is the reaction of Loratadine with an electrophilic fluorinating reagent like N-fluorosuccinimide (NFSI) in the presence of a base, for example, sodium methoxide. biosynth.com Electrophilic fluorinating agents are designed to deliver an electrophilic fluorine atom ("F+") to a nucleophilic center on a substrate. wikipedia.org Reagents like NFSI and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are favored in modern organic synthesis due to their stability and reactivity under mild conditions. wikipedia.orgmdpi.com

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in its synthesis, is a powerful strategy. researchgate.net The fluorination of a direct precursor to Loratadine and Desloratadine has been demonstrated using reagents like silver difluoride (AgF2), which can achieve C-H bond fluorination with high site selectivity, particularly on electron-rich pyridine (B92270) rings. acs.org

Reagent ClassExample ReagentPrecursorDescription
N-F ReagentsN-fluorosuccinimide (NFSI)LoratadineAn electrophilic fluorinating agent used with a base catalyst to introduce fluorine. biosynth.combeilstein-journals.org
N-F ReagentsSelectfluor®LoratadineA versatile and stable electrophilic fluorinating agent used in late-stage functionalization. mdpi.com
Metal FluoridesSilver Difluoride (AgF₂)Loratadine/Desloratadine PrecursorUsed for site-selective C-H bond fluorination of the pyridine ring system. acs.org

The synthesis of Desloratadine, the immediate precursor for fluorination, can generate several impurities that may complicate subsequent reactions or purification processes. Understanding these by-products is crucial for producing high-purity this compound.

One common route to Desloratadine is the hydrolysis (decarbethoxylation) of Loratadine. epo.org This process can lead to incomplete reactions, leaving residual Loratadine as an impurity. europa.eu Other synthesis-related impurities identified by HPLC methods include DS1 and DS2. europa.eu During stability testing of Desloratadine, several degradation products have been observed, which could also potentially arise as by-products during synthesis under certain conditions. These include:

SCH11334 : The N-methyl derivative of Desloratadine. europa.eu

SCH26485 : The N-formyl derivative, which has been noted as a major degradation product under accelerated stability testing. europa.eu

SCH446721 : The piperidine (B6355638) hydroxyl analogue. europa.eu

Another synthetic route involving the demethylation of an N-methyl precursor using cyanogen (B1215507) bromide followed by hydrolysis is also known to require significant purification to remove by-products. epo.org The development of cleaner synthetic routes, for instance, starting from methyl-loratadine and using chloroethyl chloroformate, aims to minimize the formation of these impurities. google.com

Development of Novel Synthetic Methodologies for Fluoro-Substituted Benzocycloheptapyridine Derivatives

Research has extended beyond the direct fluorination of existing precursors to the development of novel methods for building the fluoro-substituted benzocycloheptapyridine core structure. A patented method describes the synthesis of such compounds starting from 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile. google.com The key steps involve:

Reaction with a Grignard reagent, such as N-methyl-piperidyl magnesium chloride, to form an intermediate. google.com

Acid-catalyzed hydrolysis and cyclization to construct the tricyclic ketone. google.com

Subsequent reactions to introduce the fluorine and other functionalities.

Stereoselective Synthesis Considerations for Isomeric Forms of this compound

The introduction of a fluorine atom at the C11 position of the benzocycloheptapyridine ring creates a new stereocenter. Consequently, this compound can exist as a pair of enantiomers (R and S forms). Commercial reference standards are often supplied as a racemic mixture, designated as (11RS)-8-chloro-11-fluoro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo benthamscience.commdpi.comcyclohepta[1,2-b]pyridine. synthinkchemicals.comsynzeal.com

The biological activity of enantiomers can differ significantly. For other Desloratadine and Loratadine analogues, it has been shown that different stereoisomers possess varying levels of potency. researchgate.net This highlights the importance of stereoselective synthesis to obtain optically pure enantiomers of this compound for pharmacological evaluation.

Strategies for achieving stereoselectivity in fluorination reactions include:

Diastereoselective fluorination : This approach uses a chiral auxiliary attached to the substrate molecule to direct the incoming fluorinating agent to one face of the molecule over the other. wikipedia.org

Enantioselective fluorination : This method employs a chiral fluorinating agent. N-fluoroammonium salts derived from cinchona alkaloids, for example, have been used to achieve high enantioselectivity in the fluorination of carbonyl compounds. wikipedia.org

Chemical Modification Strategies for this compound Analogues

Creating analogues of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with potentially improved properties. The chemical modification strategies are largely based on those developed for the parent compound, Desloratadine. The piperidine nitrogen of the this compound scaffold is a primary site for modification.

Modification StrategyReagents/Reaction TypeResulting Analogue ClassReference
N-AlkylationAlkyl halides, etc.N-substituted analogues (e.g., N-hydroxyalkyl) benthamscience.combenthamdirect.com
Acylation/AmidationAcid chlorides, isocyanatesN-acyl, N-carbamoyl, and urea (B33335) derivatives mdpi.comresearchgate.netnih.gov
Reductive AminationAldehydes/ketones with reducing agentN-alkyl derivatives mdpi.com

Studies on Desloratadine have shown that a wide variety of substituents can be introduced at the piperidine nitrogen. For instance, a series of N-substituted analogues, including N-hydroxyalkyl and N-methoxyethyl derivatives, have been synthesized and evaluated. benthamscience.combenthamdirect.comnih.gov Additionally, the piperidine nitrogen can be acylated, for example, by reacting it with various acid chlorides, to produce a range of amide derivatives. mdpi.comnih.gov These established synthetic routes for modifying Desloratadine can be directly applied to the this compound scaffold to generate novel fluorinated analogues for further investigation.

Metabolic Pathways and Biotransformation Research

Elucidation of the Metabolic Fate of 11-Fluoro Desloratadine (B1670295) in Biological Systems

11-Fluoro Desloratadine is recognized as a metabolite of the antihistamine Loratadine (B1675096). biosynth.com Its metabolic fate is intertwined with that of its parent compounds, Loratadine and Desloratadine. Research indicates that this compound exhibits pharmacokinetic properties that are similar to Desloratadine, suggesting predictable patterns of absorption and metabolism. The metabolic processing is thought to involve cytochrome P450 enzymes, which are crucial for the biotransformation of many drugs. The presence of this compound has been detected in breast milk, which is attributed to either incomplete metabolism of the parent drug or passive transfer. biosynth.com

Identification and Characterization of Key Metabolites

The identification of metabolites is a key step in understanding the biotransformation of a compound. While specific, distinct metabolites of this compound are not extensively detailed in the provided search results, its relationship with Desloratadine's metabolic pathway provides significant insights.

Comparison with Known Desloratadine Metabolites (e.g., 3-hydroxydesloratadine)

Desloratadine, the primary active metabolite of Loratadine, undergoes further metabolism in the body. chemicalbook.comwikipedia.org The major metabolite of Desloratadine is 3-hydroxydesloratadine (B129375), which itself is biologically active. wikipedia.orgresearchgate.net The formation of 3-hydroxydesloratadine is a multi-step process involving N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent non-enzymatic deconjugation. wikipedia.orgnih.gov

Enzymatic Transformations and Specific Enzyme Systems Involved in Biotransformation

The biotransformation of Desloratadine and, by extension, its derivatives like this compound, involves key enzyme systems. The cytochrome P450 (CYP) family of enzymes plays a significant role in drug metabolism. researchgate.net Specifically for Desloratadine, CYP2C8 is involved in the hydroxylation step leading to 3-hydroxydesloratadine. wikipedia.orgnih.gov Furthermore, UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B10, are responsible for the initial N-glucuronidation of Desloratadine. wikipedia.orgnih.gov

While direct studies on the specific CYP and UGT isozymes metabolizing this compound are not explicitly mentioned, the established pathways for Desloratadine provide a strong indication of the enzymatic systems likely involved. The introduction of a fluorine atom could potentially alter the affinity for these enzymes, but the general metabolic machinery is expected to be similar.

Investigation of Biotransformation Products as Potential Analytical Markers in Research

The metabolites of a drug can serve as important analytical markers in research and clinical settings. They can provide information on drug exposure, metabolic capacity, and potential drug-drug interactions. This compound itself is considered an analytical standard for High-Performance Liquid Chromatography (HPLC) and an impurity standard for pharmacopoeia. biosynth.com This suggests its utility in quality control and analytical method development for Desloratadine and related compounds.

The biotransformation products of this compound, once fully identified and characterized, could also serve as valuable analytical markers. For instance, N-Formyl Desloratadine, another impurity of Desloratadine, is used as a reference standard in metabolic studies to understand its formation and behavior. Similarly, the metabolites of this compound could be used to investigate its specific metabolic pathways and to differentiate its metabolism from that of Desloratadine.

Advanced Analytical Methodologies for 11 Fluoro Desloratadine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow for 11-Fluoro Desloratadine (B1670295), providing the necessary resolution to separate it from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling and Assay

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 11-Fluoro Desloratadine. Its application is critical for impurity profiling, where the objective is to detect and quantify impurities in Desloratadine samples. google.com

A key challenge in the analysis of this compound is its close polarity to the main Desloratadine peak, which can complicate separation. google.com To address this, specific HPLC methods have been developed. One such method utilizes a C8 column (250mm x 4.6mm, 5 µm particle size) with a UV detector set at 280nm. google.com The column temperature is maintained between 25-40°C, with a flow rate of 0.6–1.0ml/min. google.com This method employs a linear gradient elution with two mobile phases. Mobile phase A consists of a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer, while mobile phase B is a combination of acetonitrile, oxolane, and the same phosphate buffer. google.com This developed HPLC method has a detection limit of 0.15 μg/ml, enabling the detection of impurities at levels higher than 0.01% in Desloratadine. google.com

The validation of these HPLC methods is performed in accordance with ICH guidelines to ensure they are fit for purpose. Validation parameters typically include specificity, linearity, precision, accuracy, and robustness. For instance, a reversed-phase HPLC method was developed and validated for Loratadine (B1675096) and its impurities, demonstrating linearity with a correlation coefficient (r²) of more than 0.995 for all impurities. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Value
Chromatographic Column C8 (250mm x 4.6mm, 5 µm)
Detector UV
Detection Wavelength 280nm
Column Temperature 25–40 °C
Flow Rate 0.6–1.0ml/min
Mobile Phase A Acetonitrile, Methanol, Phosphate Buffer
Mobile Phase B Acetonitrile, Oxolane, Phosphate Buffer

| Detection Limit | 0.15 μg/ml |

Gas Chromatography (GC) Applications in Research

While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) has been utilized in broader research contexts, such as the simultaneous determination of multiple antihistamines in whole blood. A validated GC-MS method was developed for the determination of 11 common antihistamines, including Desloratadine. researchgate.net This method involved protein precipitation, solid-phase extraction, and derivatization. researchgate.net The method demonstrated good linearity, with calibration curves for each antihistamine being linear between 5.00 and 1000.0 ng/mL and a correlation coefficient (R2) higher than 0.990. researchgate.net The limits of detection and quantification for each analyte were 1.50 and 5.00 ng/mL, respectively. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for pharmaceutical analysis. UPLC methods have been successfully developed to achieve baseline separation of Desloratadine and its related compounds, including fluorinated derivatives. smolecule.com The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities from the main drug peak.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed characterization of this compound.

Mass Spectrometry (MS) for Structural Elucidation and Quantification in Complex Matrices

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for both the structural elucidation and quantification of this compound. In the context of impurity profiling of Loratadine, mass spectral analysis confirmed the identity of a peak as 11-fluoro-dihydroloratadine. researchgate.netresearchgate.net

For quantification in complex biological matrices such as human plasma, highly sensitive and specific LC-MS/MS methods are developed. A method for quantifying Desloratadine in human plasma used an Xbridge C18 column and an isocratic mobile phase. nih.gov Detection was achieved using multiple reaction monitoring (MRM) in positive ion mode, with the proton adducts for Desloratadine and its deuterated internal standard monitored. nih.gov While this study focused on Desloratadine, similar principles are applied for the quantification of its metabolites and related impurities like this compound. The use of accurate mass full scan LC/MS allows for both metabolite identification and reliable quantitative assessment from a single analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization of organic molecules, including pharmaceutical impurities like this compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule, allowing for unambiguous structure confirmation. evitachem.com For fluorine-containing compounds, ¹⁹F NMR is a particularly powerful tool for selective detection and quantification. acs.org The structural establishment of synthesized impurities often involves a combination of spectroscopic techniques, including FTIR, ¹H-NMR, ¹³C-NMR, and GC-MS, alongside elemental analysis. researchgate.net

UV-Vis and Fluorescence Spectrophotometry in Research Settings

Spectrophotometric methods, particularly UV-Vis and fluorescence spectrophotometry, are fundamental in the analysis of pharmaceutical compounds, including this compound and its parent compound, Desloratadine.

UV-Vis Spectrophotometry is a widely utilized technique for the quantitative analysis of Desloratadine. Several studies have developed and validated UV spectrophotometric methods for its estimation in bulk and tablet dosage forms. ijpbs.com For instance, a simple, reliable, and accurate method was developed for the estimation of Desloratadine, carrying out the study at a wavelength of 242 nm. ijpbs.com The linearity of Desloratadine absorbance was observed over a concentration range of 5-30 µg/mL. ijpbs.com Another study reported the determination of Desloratadine at a maximum absorbance of 280 nm in 0.1 N HCl, with Beer's law being obeyed in the concentration range of 5-30 μg/mL. researchgate.net

Research has also focused on the development of spectrophotometric methods for Desloratadine based on charge-transfer reactions. researchgate.net These methods involve the reaction of Desloratadine with electron-accepting reagents to form colored complexes that can be quantified. For example, coupling with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) at pH 7.6 yields a yellow product measured at 485 nm. nih.gov Another method involves derivatization with 2,4-dinitrofluorobenzene (DNFB) at pH 9.0, resulting in a yellow product with maximum absorption at 375 nm. nih.gov

Fluorescence Spectrophotometry offers higher sensitivity for the determination of Desloratadine. A spectrofluorometric method was developed based on the coupling reaction with NBD-Cl, where the resulting product is measured at 538 nm after excitation at 480 nm. nih.gov This method has been successfully applied to the in-vitro determination of Desloratadine in spiked human plasma. nih.gov Another study investigated the fluorescence spectral behavior of Loratadine and Desloratadine in a sodium dodecyl sulphate (SDS) micellar system, measuring the fluorescence intensity at 438 nm after excitation at 290 nm. researchgate.netresearchgate.net The fluorescence-concentration plots were linear over the range of 0.05–2.0 µg/mL for both drugs. researchgate.net

While specific UV-Vis and fluorescence data for this compound are not extensively detailed in the provided search results, the methodologies applied to its parent compound, Desloratadine, are directly applicable for its analysis. The structural similarity suggests that this compound would exhibit comparable, albeit slightly shifted, spectral properties.

Interactive Data Table: Spectrophotometric Analysis of Desloratadine
MethodReagent/Systemλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
UV Spectrophotometry0.1 N HCl2805-30-- researchgate.net
UV SpectrophotometryMethanol2425-300.1210.366 ijpbs.com
UV SpectrophotometryNBD-Cl4850.5-60.1120.340 nih.gov
UV SpectrophotometryDNFB3751-100.1720.522 nih.gov
Fluorescence SpectrophotometryNBD-Cl538 (Ex: 480)0.02-0.40.0040.012 nih.gov
Fluorescence SpectrophotometrySDS Micellar System438 (Ex: 290)0.05-2.0-- researchgate.net

Electrophoretic Methods in Compound Analysis (e.g., Capillary Isotachophoresis)

Electrophoretic methods, such as capillary isotachophoresis (ITP), provide an alternative approach for the analysis of charged molecules like this compound. Capillary isotachophoresis has been successfully employed for the determination of Desloratadine in pharmaceutical dosage forms like tablets and syrup. nih.gov

In a study dedicated to this, various electrolyte systems with different compositions and pH values were tested to optimize the separation. nih.gov Two specific electrolyte systems were ultimately selected for the validation of the ITP method and the subsequent determination of Desloratadine in real samples. nih.gov The sample preparation for this analysis is straightforward, involving dissolving and diluting the dosage form with demineralized water to the desired concentration before direct injection into the ITP apparatus. nih.gov The validation of the method included assessing its precision, correctness, linearity, robustness, and selectivity, demonstrating its suitability for routine quality control. nih.gov

While the direct application of capillary isotachophoresis to this compound is not explicitly detailed in the search results, the successful use of this technique for its parent compound, Desloratadine, strongly suggests its applicability. nih.gov The addition of a fluorine atom in this compound would slightly alter its mass-to-charge ratio, which could be readily accommodated by adjusting the electrolyte system to achieve optimal separation from Desloratadine and other related impurities.

Development and Utilization of Reference Standards for Analytical Research

The availability of high-purity reference standards is paramount for the accuracy and reliability of any analytical method. For this compound, several suppliers provide certified analytical reference standards. symteraanalytics.comlgcstandards.combiosynth.com This compound is recognized as Desloratadine Impurity A according to the European Pharmacopoeia (EP). symteraanalytics.comlgcstandards.combiosynth.com

These reference standards are crucial for various applications in pharmaceutical quality control, including:

Impurity Profiling: To identify and quantify this compound in bulk drug substances and finished pharmaceutical products.

Method Validation: To establish the performance characteristics of analytical methods, such as specificity, linearity, accuracy, and precision.

System Suitability Testing: To ensure the analytical system is performing correctly before analyzing samples.

Commercial suppliers offer this compound as a neat material with a purity typically greater than 95% as determined by HPLC. lgcstandards.com These standards are accompanied by a Certificate of Analysis that provides detailed information about the material's identity, purity, and storage conditions. lgcstandards.comsigmaaldrich.com For instance, some providers offer exact weight packaging, where the certificate indicates the precise mass of the material dispensed into the vial, which is critical for preparing accurate standard solutions. lgcstandards.com

Pharmaceutical secondary standards for Desloratadine Impurity A are also available, which are certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These secondary standards offer multi-traceability to primary standards from pharmacopeias like USP and EP, where available, providing a cost-effective alternative for routine quality control. sigmaaldrich.com

Interactive Data Table: Properties of this compound Reference Standard
PropertyValueSource(s)
Chemical Name 8-Chloro-11-fluoro-6,11-dihydro-11-(4-piperidinyl)-5H-benzo sigmaaldrich.compharmaffiliates.comcyclohepta[1,2-b]pyridine symteraanalytics.combiosynth.com
Synonyms Desloratadine Impurity A, Fluorodesloratadine symteraanalytics.combiosynth.comnih.gov
CAS Number 298220-99-2 symteraanalytics.comlgcstandards.combiosynth.com
Molecular Formula C₁₉H₂₀ClFN₂ lgcstandards.combiosynth.comnih.gov
Molecular Weight 330.83 g/mol symteraanalytics.comlgcstandards.combiosynth.comnih.gov
Purity (by HPLC) >95% lgcstandards.com
Storage Temperature -20°C or 2-8°C lgcstandards.comsigmaaldrich.com

Structure Activity Relationship Sar and Structural Biology Studies

Elucidation of Key Structural Motifs for Histamine (B1213489) H1 Receptor Affinity and Antagonism

The affinity of desloratadine (B1670295) and its analogues for the histamine H1 receptor is largely dictated by several key structural features. Desloratadine, a tricyclic antihistamine, possesses a rigid core structure that is crucial for its high-affinity binding to the H1 receptor. openaccessjournals.comacs.org This tricyclic system, consisting of a dibenzo acs.orgacs.orgcyclohepta[1,2-b]pyridine ring, optimally positions the other essential pharmacophoric elements for interaction with the receptor binding pocket. acs.orgmdpi.com

The piperidine (B6355638) ring and its basic nitrogen atom are fundamental for the antagonist activity. nih.govacs.org This nitrogen is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of the H1 receptor. mdpi.com The aromatic rings of the tricyclic system engage in hydrophobic and aromatic stacking interactions with phenylalanine residues within the binding site, such as Phe6.51 and Phe6.52. mdpi.com

Studies on various N-substituted desloratadine analogues have demonstrated that modifications at the piperidine nitrogen can significantly influence both binding affinity and residence time at the H1 receptor. nih.govacs.org For instance, the introduction of different substituents can modulate the compound's interaction with the receptor, leading to varied pharmacological profiles. nih.govnih.gov

Table 1: Key Structural Features of Desloratadine for H1 Receptor Binding

Structural MotifRole in Receptor InteractionKey Interacting Residues (H1 Receptor)
Tricyclic Ring SystemProvides a rigid scaffold for optimal pharmacophore presentation; engages in hydrophobic and aromatic interactions.Phe6.51, Phe6.52, Trp6.48
Piperidine RingPositions the basic nitrogen for key interactions.-
Basic Piperidine NitrogenForms a critical ionic bond with the receptor.Asp3.32

Impact of Fluorine Substitution on Molecular Interactions and Pharmacological Activity

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. In the context of 11-Fluoro Desloratadine, the substitution of a hydrogen atom with a fluorine atom at the 11-position of the tricyclic ring system is expected to have several effects.

Fluorine, being the most electronegative element, can alter the electronic distribution of the molecule, potentially influencing hydrogen bonding capabilities and dipole moments. This can lead to modified interactions with amino acid residues in the H1 receptor binding pocket. While direct experimental data on the pharmacological activity of this compound is not extensively available, it is known to be a metabolite of loratadine (B1675096). nih.gov

General principles suggest that the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This could potentially lead to a longer duration of action. The impact on H1 receptor affinity would depend on the specific interactions the fluorine atom makes within the binding site. If the fluorine atom engages in favorable interactions, such as with a hydrogen bond donor or through favorable electrostatic interactions, it could enhance binding affinity. Conversely, unfavorable steric or electronic interactions could decrease affinity.

Conformational Analysis and Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of ligand-receptor interactions. acs.orgmdpi.com For desloratadine and its analogues, these studies have provided insights into the binding modes and the structural basis for their affinity and selectivity for the H1 receptor. mdpi.com

Design Principles for Novel Fluoro-Substituted Desloratadine Analogues Based on SAR Data

The design of novel fluoro-substituted desloratadine analogues would be guided by the established SAR of desloratadine and the known effects of fluorine in medicinal chemistry. The primary goal would be to enhance desirable properties such as H1 receptor affinity, selectivity, and pharmacokinetic profile.

Based on the SAR of other desloratadine analogues, modifications on the piperidine nitrogen have a significant impact on activity. nih.govnih.govnih.gov Therefore, a key design principle would be to combine strategic fluorination with various substitutions on the piperidine nitrogen.

Table 2: Design Principles for Fluoro-Substituted Desloratadine Analogues

Design StrategyRationalePotential Outcome
Introduction of fluorine at metabolically labile positionsTo block oxidative metabolism and increase metabolic stability.Prolonged duration of action.
Strategic placement of fluorine to form favorable interactionsTo enhance binding affinity through hydrogen bonds or favorable electrostatic interactions with receptor residues.Increased potency.
Combination of fluorination with diverse N-substituentsTo explore new chemical space and optimize both affinity and pharmacokinetic properties.Novel analogues with improved overall profiles.
Maintaining the rigid tricyclic coreTo preserve the essential scaffold for high-affinity H1 receptor binding.Retention of high potency.

Stereochemical Influences on Pharmacological Properties

Stereochemistry can play a critical role in the pharmacological properties of a drug by influencing its interaction with a chiral biological target like a receptor. nih.gov While desloratadine itself is achiral, the introduction of a substituent at certain positions can create a stereocenter.

In the case of this compound, the carbon at the 11-position is a stereocenter. This means that this compound can exist as two enantiomers (R and S). It is highly likely that these two enantiomers will exhibit different pharmacological activities. One enantiomer may have a higher affinity for the H1 receptor than the other due to a more favorable three-dimensional fit within the binding pocket.

The differential activity of enantiomers is a well-established phenomenon in pharmacology. For instance, studies on other chiral antihistamines have shown significant differences in the potency and side-effect profiles of the individual enantiomers. Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of this compound would be essential to fully characterize its pharmacological profile and identify the more active and potentially safer stereoisomer. nih.gov

Computational and in Silico Studies

Molecular Docking and Binding Affinity Predictions with Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 11-Fluoro Desloratadine (B1670295), and its target receptor at the molecular level.

Histamine (B1213489) H1 Receptor (H1R): As a derivative of Desloratadine, a known H1 receptor antagonist, the primary target for 11-Fluoro Desloratadine is the Histamine H1 Receptor (H1R). nih.govnih.gov Molecular docking studies of Desloratadine and its analogs have provided a framework for understanding these interactions. For instance, the tricyclic core of Desloratadine is known to situate within the main binding pocket of the H1R. nih.gov The amine group of these ligands typically forms a crucial interaction with an aspartate residue (D3.32) present in aminergic G-protein coupled receptors (GPCRs). nih.gov The introduction of a fluorine atom at the 11-position of Desloratadine is hypothesized to modulate the binding affinity and kinetics. Docking studies can elucidate how this modification affects the steric and electronic complementarity within the H1R binding pocket, potentially influencing the compound's potency and duration of action. acs.org Guided by docking studies, steric constraints within the binding pocket, specifically involving residues like I7.39 and Y7.43, are thought to explain differences in affinity and binding kinetics among analogs. nih.govacs.org

Arginine Vasopressin Receptor 2 (AVP V2 receptor): The vaptans are a class of drugs that act as vasopressin receptor antagonists. researchgate.net Given the diverse biological activities of Desloratadine analogs, exploring the interaction of this compound with other receptors like the AVP V2 receptor is a plausible area of computational research. nih.gov While specific docking studies for this compound with the AVP V2 receptor are not widely published, such investigations would be valuable. They could reveal potential off-target effects or new therapeutic applications for water-retaining diseases. researchgate.net

SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): In the wake of the COVID-19 pandemic, drug repurposing efforts have identified various existing drugs as potential inhibitors of SARS-CoV-2 viral proteins. nih.gov The RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, has been a key target. turkjps.orgnih.gov Molecular docking studies have been employed to screen libraries of H1-antihistamines for their potential to bind to and inhibit SARS-CoV-2 RdRp. nih.govturkjps.orgresearchgate.net While a study docking 37 H1-antihistamines with RdRp did not specifically name this compound, it did find that related compounds like rupatadine (B1662895) and bilastine (B1667067) showed promising binding energies. nih.govturkjps.org A docking study of this compound against SARS-CoV-2 RdRp could predict its potential as an antiviral agent, with docking scores providing a quantitative measure of its binding affinity. turkjps.orgresearchgate.net

Table 1: Representative Docking Scores of H1-Antihistamines against SARS-CoV-2 RdRp

Compound Docking Score (kcal/mol)
Bilastine < -7.0
Fexofenadine < -7.0
Montelukast < -7.0
Zafirlukast < -7.0
Mizolastine < -7.0
Rupatadine < -7.0

Note: This table is based on findings from a study on various H1-antihistamines and provides a reference for potential docking outcomes. turkjps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. journalijar.com These models are essential for predicting the activity of new or untested compounds based on the properties of known molecules. nih.govarxiv.org

For a compound like this compound, a 3D-QSAR model could be developed using a dataset of related antihistamines with known H1R binding affinities. nih.gov By analyzing the steric and electrostatic fields of the molecules, a predictive model can be generated. The fluorine atom at the 11-position would be a key descriptor in such a model, and its contribution to the predicted activity would be quantified. These models can guide the synthesis of more potent analogs by highlighting regions of the molecule where modifications are likely to improve activity. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. arxiv.org For H1R antagonists, a typical pharmacophore would include a basic amine, aromatic rings, and a hydrophobic center.

A pharmacophore model based on known potent H1R antagonists, including Desloratadine, can be used to virtually screen large compound libraries for new potential ligands. arxiv.org this compound itself can be mapped onto such a pharmacophore to assess its fit. Furthermore, the development of novel generative models that integrate pharmacophore fingerprints can accelerate the discovery of new bioactive compounds that are structurally distinct yet retain the necessary pharmacophoric features for activity. arxiv.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Prioritization

The pharmacokinetic properties of a drug candidate are critical to its success. In silico ADMET prediction tools provide an early assessment of a compound's likely absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govresearchgate.net

For this compound, these predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The introduction of the fluorine atom can significantly alter these properties compared to Desloratadine. For example, fluorination can sometimes block metabolic sites, leading to a longer half-life. Predicting these parameters helps in prioritizing compounds for further experimental testing. researchgate.net

Table 2: Predicted Physicochemical and ADMET Properties of this compound

Property Predicted Value Source
Molecular Weight 330.8 g/mol PubChem nih.gov
XLogP3 3.8 PubChem nih.gov
Hydrogen Bond Donors 1 PubChem nih.gov
Hydrogen Bond Acceptors 3 PubChem nih.gov
Rotatable Bond Count 1 PubChem nih.gov

Note: These values are computationally generated and provide an initial assessment of the compound's properties.

Cheminformatics Approaches for Compound Library Design and Screening

Cheminformatics combines computational techniques with chemical information to support drug discovery. This includes the design of diverse and targeted compound libraries for screening.

In the context of this compound, cheminformatics tools can be used to design a library of analogs with variations at different positions of the tricyclic scaffold and the piperidine (B6355638) ring. These libraries can then be virtually screened using the docking and QSAR models described above to identify the most promising candidates for synthesis and biological evaluation. This approach streamlines the drug discovery process by focusing resources on compounds with the highest predicted potential. pubrica.comnih.gov

Emerging Research Avenues and Future Perspectives

Exploration of New Pharmacological Targets beyond H1 Receptors for Fluoro-Desloratadine Derivatives

While the primary mechanism of Desloratadine (B1670295) and its derivatives is the blockade of histamine (B1213489) H1 receptors, research is beginning to uncover a broader spectrum of pharmacological activity. The structural similarity of tricyclic antihistamines to other centrally acting agents suggests the potential for interactions with a variety of receptors. drugbank.comelsevierpure.com For instance, some tricyclic compounds have been shown to interact with muscarinic acetylcholine receptors. drugbank.com

The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate a molecule's properties, can significantly alter its electronic and steric profile. hovione.compharmtech.com This modification in 11-Fluoro Desloratadine could lead to novel interactions with previously unrecognized biological targets. The exploration of these off-target effects is a burgeoning area of research. Scientists are investigating whether fluoro-desloratadine derivatives could modulate the activity of other receptors, ion channels, or enzymes involved in inflammatory and immune pathways. nih.gov For example, Desloratadine itself has been shown to inhibit the release of various inflammatory mediators, a characteristic that may be enhanced or modified in its fluorinated analogue. veeprho.comnih.gov

Future research in this area will likely involve high-throughput screening of fluoro-desloratadine derivatives against a wide panel of biological targets. This could unveil novel therapeutic applications for conditions that extend beyond allergic rhinitis and urticaria. The anti-inflammatory properties of these compounds are of particular interest, with studies aiming to elucidate the specific molecular pathways that are modulated. nih.govnih.gov

Development of Advanced Delivery Systems for Preclinical Research Applications

To fully explore the therapeutic potential of this compound and its derivatives in preclinical models, the development of advanced delivery systems is paramount. Conventional administration routes may not be optimal for investigating specific biological questions or for targeting particular tissues. Novel drug delivery systems, such as nanoparticles and liposomes, offer the potential to overcome these limitations. researchgate.netresearchgate.netwecmelive.com

For instance, encapsulating this compound in nanoparticles could enhance its solubility, stability, and bioavailability. nih.govnih.gov This is particularly relevant for preclinical studies where precise control over drug concentration and exposure is critical. Furthermore, nanoparticle-based systems can be engineered to target specific cells or tissues, allowing researchers to investigate the compound's effects with greater precision. juniperpublishers.com Studies on Desloratadine have already demonstrated the feasibility of formulating it into nanoparticles, suggesting a promising avenue for its fluorinated derivatives. researchgate.netnih.govnih.gov

The development of these advanced delivery systems will not only facilitate more sophisticated preclinical research but also lay the groundwork for future clinical applications. By improving the pharmacokinetic and pharmacodynamic properties of fluoro-desloratadine derivatives, these systems could lead to more effective and safer therapeutic interventions. nih.gov

Delivery SystemPotential Advantages for Preclinical ResearchRelevant Research Findings
NanoparticlesEnhanced solubility, improved stability, targeted delivery, controlled release. researchgate.netnih.govDesloratadine has been successfully loaded into Eudragit® RS100 nanoparticles using a spray drying method. researchgate.netnih.govnih.gov
LiposomesBiocompatibility, ability to encapsulate both hydrophilic and lipophilic compounds, potential for surface modification for targeting. wecmelive.comLipid-based systems have shown prolonged release capabilities for antihistamines. nih.gov
MicellesIncreased solubility of poorly soluble compounds, small size allowing for tissue penetration. researchgate.netNovel delivery systems are being explored to overcome the physicochemical drawbacks of anti-allergic agents. researchgate.net

Integration of Omics Technologies in Understanding the Compound's Biological Action

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, provides powerful tools for elucidating the complex biological actions of pharmaceutical compounds. The application of these technologies to the study of this compound can offer a comprehensive, systems-level understanding of its mechanism of action and its effects on various biological pathways.

Proteomics, the large-scale study of proteins, can be used to identify the direct and indirect protein targets of this compound. This could reveal novel mechanisms of action beyond H1 receptor antagonism. Metabolomics, the study of small molecules or metabolites, can provide insights into how the compound alters cellular metabolism and biochemical pathways.

By integrating data from these different omics platforms, researchers can construct detailed molecular profiles of the cellular response to this compound. This approach can help in identifying biomarkers of drug efficacy and in predicting potential off-target effects. While specific omics studies on this compound are still emerging, the application of these technologies to its parent compounds, Loratadine (B1675096) and Desloratadine, has provided a foundation for future investigations.

Role of this compound in Impurity Profiling and Process Chemistry Optimization Research

In the synthesis of active pharmaceutical ingredients (APIs), the identification and control of impurities are of utmost importance to ensure the safety and efficacy of the final product. synthinkchemicals.comnih.gov this compound is recognized as a significant impurity in the synthesis of Desloratadine and is designated as Desloratadine EP Impurity A. veeprho.compharmaffiliates.comsynzeal.comagnitio.co.in As such, it plays a critical role in the quality control and process optimization of these APIs.

The presence of fluorinated impurities can arise from the starting materials or be formed during the synthesis process. agcchem.comalfa-chemistry.com The incorporation of fluorine can alter the pharmacological and toxicological properties of the impurity compared to the API. hovione.com Therefore, sensitive and specific analytical methods are required for the detection and quantification of this compound. researchgate.net

Research in this area focuses on developing robust analytical techniques, such as high-performance liquid chromatography (HPLC), to monitor the levels of this compound during the manufacturing process. nih.gov Furthermore, understanding the mechanisms by which this impurity is formed can lead to the optimization of synthetic routes to minimize its generation. This not only improves the purity of the final product but also contributes to a more efficient and cost-effective manufacturing process.

Sustainability and Green Chemistry Considerations in the Synthesis of Fluoro-Derivatives

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental impact. researchgate.net The synthesis of fluorinated compounds, including this compound, often involves the use of hazardous reagents and harsh reaction conditions. pharmtech.comagcchem.com Therefore, there is a significant research effort directed towards developing more sustainable and environmentally friendly synthetic methods.

One promising approach is the use of flow chemistry. nih.govdurham.ac.uknih.gov Flow reactors offer several advantages over traditional batch processes, including improved safety, better reaction control, and higher efficiency. durham.ac.uk For fluorination reactions, which can be particularly hazardous, flow chemistry provides a safer way to handle toxic reagents. nih.gov

Another area of investigation is the use of enzymatic or biocatalytic methods. vapourtec.comnih.gov Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing the need for harsh chemicals and solvents. vapourtec.com While the application of these methods to the synthesis of this compound is still in its early stages, they represent a promising direction for future research.

By adopting these green chemistry principles, the synthesis of fluoro-derivatives of Desloratadine can be made more sustainable, aligning with the broader goals of environmental responsibility in the pharmaceutical industry. researchgate.netrsc.org

Green Chemistry ApproachPotential Benefits for Fluoro-Derivative SynthesisState of Research
Flow ChemistryImproved safety, enhanced reaction control, increased efficiency, potential for automation. nih.govdurham.ac.ukRecognized as a valuable tool for handling hazardous reactions like fluorination. nih.gov
Biocatalysis/Enzymatic SynthesisHigh selectivity, mild reaction conditions, reduced waste, use of renewable resources. vapourtec.comnih.govEmerging as a powerful and sustainable alternative to traditional chemical synthesis. vapourtec.com
Use of Novel CatalystsIncreased reaction efficiency, reduced energy consumption, potential for recyclable catalysts. researchgate.netOngoing research to find more efficient and environmentally benign catalysts for loratadine synthesis. researchgate.net

Q & A

Q. How to integrate USP and SPhU guidelines for robust validation of this compound assays?

  • Methodological Answer : Combine USP 〈1050.1〉 (viral clearance) and SPhU uncertainty frameworks. Use Monte Carlo simulations to estimate combined uncertainty (e.g., ±2.5% for precision, ±3.0% for accuracy). Cross-validate with orthogonal methods (e.g., NMR for purity) .

Q. Tables for Key Parameters

Parameter Acceptance Criteria Reference
Linearity (R²)≥0.99
Precision (RSD)Intraday: ≤2%, Interday: ≤3%
Recovery (%)95–105
Bioequivalence CI80–125% (log-transformed)
Degradation Allowance<10% under ICH Q1A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.